molecular formula C21H20FN3O3S B2655708 N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide CAS No. 893935-90-5

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide

Cat. No.: B2655708
CAS No.: 893935-90-5
M. Wt: 413.47
InChI Key: UPGVYLRTPIXHNP-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core with a 5,5-dioxo (sulfonyl) group and a 4-phenylbutanamide side chain. This structure combines a sulfonamide moiety, known for its metabolic stability, with a fluorinated aromatic system, which enhances bioavailability and target binding affinity. The compound’s synthesis likely follows pathways analogous to related sulfonyl-containing heterocycles, such as the cyclization of hydrazinecarbothioamides or alkylation of triazole precursors, as described in similar systems .

Key structural features include:

  • 5,5-Dioxo group: The sulfonyl moiety contributes to electron-withdrawing effects, stabilizing the heterocycle and influencing tautomeric equilibria.
  • 4-Phenylbutanamide side chain: A lipophilic group that may enhance membrane permeability and modulate pharmacokinetic properties.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S/c22-16-9-11-17(12-10-16)25-21(18-13-29(27,28)14-19(18)24-25)23-20(26)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGVYLRTPIXHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide typically involves multi-step organic reactionsCommon reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Chemical Reactions Analysis

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction is often mediated by the functional groups present in the compound, which facilitate binding and activity modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of sulfonyl-heterocycles and fluorinated amides. Below is a comparative analysis with key analogues:

Compound Core Structure Substituents Key Functional Differences
Target Compound Thieno[3,4-c]pyrazol 4-Fluorophenyl, 4-phenylbutanamide Unique combination of sulfonyl and extended amide side chain.
N-(4-Fluorobenzyl)-N′-[2-(4-fluorophenyl)-5,5-dioxido-thieno[3,4-c]pyrazol-3-yl]ethanediamide Thieno[3,4-c]pyrazol 4-Fluorophenyl, ethanediamide (shorter chain) Shorter amide chain reduces lipophilicity; dual fluorinated aromatic systems enhance polarity.
5-(4-Sulfonylphenyl)-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thiones 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Triazole core vs. thienopyrazol; thione tautomerism observed in triazoles.
S-Alkylated 1,2,4-Triazoles (e.g., [10–15] in ) 1,2,4-Triazole Alkylated thioether groups (e.g., phenyl/4-fluorophenyl ethanones) Enhanced steric bulk compared to the target compound’s amide chain.

Spectral and Physicochemical Comparisons

  • IR Spectroscopy: The target compound’s amide C=O stretch (~1680 cm⁻¹) aligns with hydrazinecarbothioamides (1663–1682 cm⁻¹) . Absence of νS-H (~2500–2600 cm⁻¹) suggests the thienopyrazol core exists in a thione tautomeric form, similar to 1,2,4-triazoles .
  • NMR Trends :
    • Fluorinated aromatic protons (e.g., 4-fluorophenyl) resonate at δ 7.2–7.8 ppm, consistent with analogues in and .
    • Sulfonyl groups deshield adjacent protons, as seen in triazole derivatives .

Biological Activity

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thieno[3,4-c]pyrazoles, which are known for their diverse pharmacological properties. The unique structural features of this compound contribute to its interaction with various biological targets.

The molecular formula of this compound is C21H19FN4O4SC_{21}H_{19}FN_{4}O_{4}S, with a molecular weight of 442.5 g/mol. The presence of the fluorophenyl group and the dioxo moiety enhances its chemical reactivity and biological efficacy.

PropertyValue
Molecular FormulaC21H19FN4O4S
Molecular Weight442.5 g/mol
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression and cellular processes such as apoptosis and differentiation. By inhibiting HDACs, the compound can potentially modulate cancer cell growth and induce apoptosis in malignant cells.

Anticancer Properties

Studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.
  • In vivo studies using animal models have reported reduced tumor growth when treated with this compound.

Other Biological Activities

Beyond anticancer effects, this compound may also exhibit:

  • Anti-inflammatory effects : By modulating inflammatory pathways and cytokine production.
  • Neuroprotective effects : Potentially beneficial in neurodegenerative diseases through its antioxidant properties.

Case Studies

  • Study on HDAC Inhibition : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of similar thieno[3,4-c]pyrazole derivatives in inhibiting HDAC activity and their subsequent impact on cancer cell lines .
  • Antitumor Activity : In a preclinical trial involving xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be ensured during synthesis?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation reactions, cyclization, and functional group modifications. For example, pyrazoline derivatives are often prepared using nucleophilic substitution or Mannich reactions (e.g., with chloro- or fluorophenyl precursors) . Purification via flash chromatography (using ethyl acetate/hexane gradients) followed by HPLC analysis (≥95% purity threshold) is critical . Recrystallization in ethanol or DCM improves yield and purity .

Q. What spectroscopic and chromatographic methods are optimal for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Assign proton environments (e.g., fluorophenyl protons at δ ~7.1–7.4 ppm) and carbonyl groups (δ ~160–170 ppm for dioxo-thieno rings) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity .
  • IR Spectroscopy : Identify sulfone (SO₂) stretches (~1300 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • Single-crystal XRD : Resolve stereochemistry and confirm bond angles/planarity of the thienopyrazole core .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 48–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax tracking) and LC-MS to identify breakdown products. Use Arrhenius modeling to predict shelf-life .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological targets?

  • Methodological Answer :

  • Systematic Substitution : Replace the 4-fluorophenyl or phenylbutanamide groups with electron-withdrawing/donating substituents (e.g., Cl, OCH₃) to assess effects on target binding .
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, cyclooxygenases). Validate predictions with in vitro enzyme inhibition assays .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., sulfone groups) and hydrophobic regions using MOE or Discovery Studio .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Replication : Repeat assays (e.g., MTT for cytotoxicity) with standardized cell lines (e.g., HEK-293, HeLa) and controls .
  • Meta-Analysis : Apply statistical tools (e.g., PRISMA guidelines) to aggregate data, accounting for variables like solvent (DMSO vs. saline) or incubation time .
  • Off-Target Screening : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .

Q. How can AI-driven simulations optimize reaction yields and scalability?

  • Methodological Answer :

  • COMSOL Multiphysics : Model heat/mass transfer in batch reactors to identify optimal stirring rates and temperature profiles .
  • Machine Learning : Train neural networks on historical reaction data (e.g., solvent polarity, catalyst loading) to predict yields. Platforms like TensorFlow Chemistry can automate parameter optimization .
  • Process Control : Implement PAT (Process Analytical Technology) with real-time HPLC feedback to adjust reaction conditions .

Q. What experimental frameworks link this compound’s mechanism to broader biological theories?

  • Methodological Answer :

  • Hypothesis-Driven Design : Anchor studies to established pathways (e.g., NF-κB inhibition for anti-inflammatory activity). Use siRNA knockdowns to confirm target relevance .
  • Kinetic Modeling : Apply Michaelis-Menten or Hill equations to enzyme inhibition data, comparing to known inhibitors (e.g., COX-2) .
  • Omics Integration : Pair transcriptomics (RNA-seq) with phenotypic screening to map downstream effects .

Q. How can researchers investigate solid-state behavior and polymorphism?

  • Methodological Answer :

  • DSC/TGA : Analyze melting points (∆Hfusion) and thermal decomposition profiles .
  • PXRD : Compare diffraction patterns to single-crystal data to detect polymorphic forms .
  • Solvent Screening : Recrystallize from 10+ solvent systems (e.g., DMF, acetonitrile) to isolate metastable phases .

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